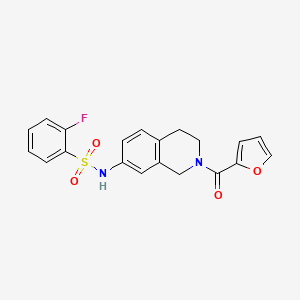

2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

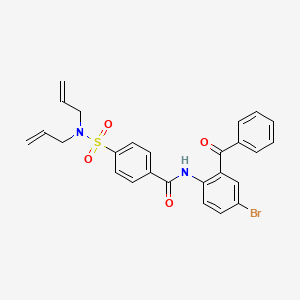

This compound, also known as 2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide, has a molecular formula of C20H17FN2O4S and a molecular weight of 400.4233832 . It is a complex organic compound that contains several functional groups, including a furan ring, a quinoline ring, and a benzenesulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the fluorine atom on the benzene ring, the carbonyl group on the furan ring, and the sulfonamide group attached to the benzene ring all contribute to the compound’s properties .Physical and Chemical Properties Analysis

This compound has a molecular weight of 248.21 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its relative lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 71.3 Ų . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 248.05972032 g/mol . Its complexity, as computed by PubChem, is 324 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of compounds structurally related to 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves intricate reactions highlighting the chemical versatility of tetrahydroisoquinoline derivatives. For instance, the reaction of homophthalic anhydride with N-(furan-2-ylmethylidene)-benzylamine leads to mixtures of trans- and cis-tetrahydroisoquinoline-4-carboxylic acids, showcasing the compound's role in producing pharmacologically interesting molecules (Kandinska, Kozekov, & Palamareva, 2006). Similarly, the synthesis of N-(quinoline-8-yl-aryl)benzenesulfonamides and their subsequent formation into half-sandwich ruthenium complexes demonstrates the compound's utility in catalysis and potential pharmaceutical applications (Dayan et al., 2013).

Molecular Interactions and Biological Potential

The structural features of tetrahydroisoquinoline derivatives enable significant interactions at the molecular level. For instance, X-ray crystallographic studies reveal intricate molecular interactions, such as those involving fluorine with oxygen atoms, contributing to our understanding of molecular recognition and the development of novel materials (Grudova et al., 2020). Furthermore, the interaction between human carbonic anhydrases and a novel class of benzenesulfonamides highlights the potential of these compounds in therapeutic applications, specifically targeting druggable isoforms for improved selectivity (Bruno et al., 2017).

Propiedades

IUPAC Name |

2-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4S/c21-17-4-1-2-6-19(17)28(25,26)22-16-8-7-14-9-10-23(13-15(14)12-16)20(24)18-5-3-11-27-18/h1-8,11-12,22H,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUGTLAWXGXZDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2637055.png)

![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)

![(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2637060.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2637062.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2637064.png)

![4,4,4-trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide](/img/structure/B2637068.png)

![2-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2637070.png)

![[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B2637071.png)

![1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2637076.png)